N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₁₆H₁₃BrF₂N₄O₂S and a molecular weight of 443.266 g/mol . Its structure features:
- A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.
- A 4-ethyl-5-(furan-2-yl)-1,2,4-triazole core linked via a sulfur atom to the acetamide backbone.
Its ChemSpider ID is 1512423, and it is registered under CAS number 578718-97-5 .
Properties
CAS No. |
578718-97-5 |
|---|---|
Molecular Formula |
C16H13BrF2N4O2S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrF2N4O2S/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(17)6-9(18)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24) |
InChI Key |
SMYYBFHADSLNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that integrates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a brominated and difluorinated phenyl group, a furan ring, and a 1,2,4-triazole unit linked by a sulfanyl group. The presence of halogen atoms enhances its interaction with biological targets through halogen bonding and π-π stacking interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring has been recognized for its role in inhibiting enzymes and receptors involved in various diseases. The sulfanyl group can facilitate binding to target proteins, potentially leading to altered enzymatic activity or receptor modulation.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds structurally similar to N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated significant antifungal activity against various fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 0.5 |
| Compound B | Aspergillus niger | 0.25 |
| N-(2-bromo...) | Fusarium oxysporum | TBD |
Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented. For example, studies indicate that certain triazole derivatives exhibit Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 8 |
| Compound Y | Escherichia coli | 16 |
| N-(2-bromo...) | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cellular stress responses.
Case Studies
- Antifungal Study : A study involving the evaluation of various triazole derivatives indicated that compounds with similar structural features to N-(2-bromo...) exhibited potent antifungal activity against Candida species with MIC values ranging from 0.5 to 10 µg/mL .
- Antibacterial Study : Another research focused on the antibacterial properties of triazole derivatives found that one derivative showed significant inhibition against E. coli with an MIC of 16 µg/mL . This suggests that N-(2-bromo...) could possess similar or enhanced antibacterial properties.
- Anticancer Research : A recent investigation into the effects of triazole-containing compounds on breast cancer cell lines revealed that certain derivatives inhibited cell growth effectively and induced apoptosis .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act against various bacterial strains:
- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes or disrupt cellular processes in pathogens, similar to other triazole derivatives that have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies : In vitro tests have shown that related triazole compounds exhibit cytotoxic effects on cancer cell lines, indicating a potential for further development as an anticancer agent .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. The unique structure of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may modulate inflammatory pathways, which is critical for conditions like arthritis and other inflammatory diseases.
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural applications:
- Fungal Pathogen Control : Compounds similar to N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been used effectively in controlling fungal diseases in crops .
Plant Growth Regulators
Research into the effects of triazole derivatives on plant growth suggests potential applications as growth regulators:
- Impact on Growth : Studies indicate that certain triazoles can influence plant metabolism and growth rates positively.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Bulkier substituents (e.g., 4-chlorophenyl and 4-methoxyphenyl in ) increase molecular weight and may reduce solubility compared to the target compound’s furan-ethyl combination.
- Methyl vs. ethyl groups: The methyl-substituted analogue () has a lower molecular weight (421.24 vs.
- Heterocycle variations : Replacing furan with pyridine (as in VUAA-1) alters electronic properties, enhancing Orco receptor agonism in insects .
Anti-Exudative and Anti-Inflammatory Activity
Triazole-acetamides with furan-2-yl substituents (e.g., compounds in ) show notable anti-exudative activity. For example:
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (dose: 10 mg/kg) demonstrated comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
- The target compound’s bromo-difluorophenyl group may enhance binding affinity to inflammatory targets compared to simpler aryl groups .
Insect Olfactory Receptor Modulation
- VUAA-1 and OLC-12 (pyridine-substituted triazoles) are potent Orco agonists , whereas the target compound’s furan group may confer weaker receptor activation .
- OLC-15 (4-butylphenyl substituent) acts as an Orco antagonist , highlighting how alkyl chain length modulates activity .
Physicochemical Properties
| Property | Target Compound | 4-Chloro/Methoxy Analogue | Methyl-Substituted Analogue |
|---|---|---|---|
| Molecular Weight | 443.266 | 565.817 | 421.24 |
| LogP (Predicted) | ~3.2 | ~4.5 | ~2.8 |
| Water Solubility | Low | Very low | Moderate |
Notes:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
The synthesis requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the thiol group during triazole sulfanylacetamide coupling .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
- Monitoring : Use TLC and HPLC to track intermediate formation and final product purity .
Q. Which analytical techniques are most effective for structural characterization?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo, difluoro, and furan groups) .
- HPLC-MS : Validates molecular weight (expected ~467.3 g/mol) and detects impurities .
- X-ray crystallography : Resolves 3D conformation using SHELXL software, critical for docking studies .
Q. How should this compound be stored to maintain stability during experiments?
- Storage conditions : Protect from light (amber vials) and store at –20°C in anhydrous DMSO .
- Stability tests : Monitor degradation via HPLC under varying pH (stable at pH 6–8) and temperature (avoid >40°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent analysis : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to modulate target binding .
- Triazole modifications : Introduce alkyl chains (e.g., prop-2-en-1-yl) to improve lipophilicity and membrane permeability .
- Biological assays : Test derivatives against kinase targets (e.g., EGFR) using in vitro enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported biological activity data?
- Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
- Substituent effects : Compare activity across analogs (e.g., N-(3-chloro-4-methylphenyl) derivatives) to identify critical functional groups .
- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Q. What strategies are effective for derivatizing the core structure to explore new applications?
- Alkylation reactions : React the sulfanyl group with α-chloroacetamides to generate N-aryl derivatives .
- Oxidation/Reduction : Convert the furan ring to dihydrofuran for enhanced metabolic stability .
- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- In silico docking : Map interactions with enzymes (e.g., COX-2) using PDB structures and Schrödinger Suite .
- In vitro assays : Measure IC₅₀ values in anti-inflammatory models (e.g., LPS-induced TNF-α secretion) .
- In vivo models : Evaluate anti-exudative activity in rodent formalin-induced edema assays .
Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?
- Comparative analysis :
- Thermodynamic studies : Differential scanning calorimetry (DSC) reveals melting point variations due to halogen substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
